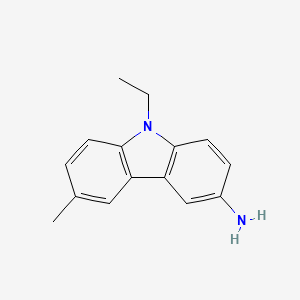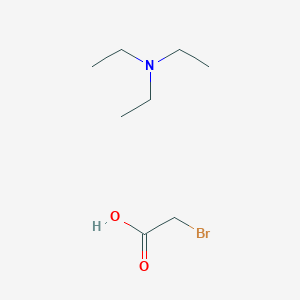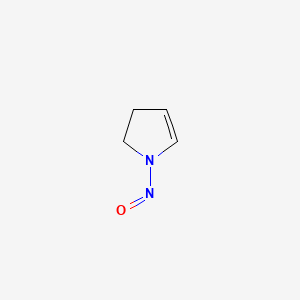![molecular formula C18H22N2 B14680529 (E)-Bis[1-(4-methylphenyl)ethyl]diazene CAS No. 32234-13-2](/img/structure/B14680529.png)
(E)-Bis[1-(4-methylphenyl)ethyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis[1-(4-methylphenyl)ethyl]diazene is an organic compound characterized by the presence of two 1-(4-methylphenyl)ethyl groups connected by a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[1-(4-methylphenyl)ethyl]diazene typically involves the coupling of 1-(4-methylphenyl)ethylamine with a suitable diazotizing agent. One common method is the reaction of 1-(4-methylphenyl)ethylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 1-(4-methylphenyl)ethylamine under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Bis[1-(4-methylphenyl)ethyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
(E)-Bis[1-(4-methylphenyl)ethyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-Bis[1-(4-methylphenyl)ethyl]diazene involves its interaction with molecular targets through the diazene linkage. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar in structure but with phenyl groups instead of 1-(4-methylphenyl)ethyl groups.
Hydrazobenzene: Contains a hydrazine linkage (N-N) instead of a diazene linkage (N=N).
Benzidine: Contains two benzene rings connected by a hydrazine linkage.
Uniqueness
(E)-Bis[1-(4-methylphenyl)ethyl]diazene is unique due to the presence of the 1-(4-methylphenyl)ethyl groups, which impart distinct steric and electronic properties compared to other similar compounds
Propriétés
Numéro CAS |
32234-13-2 |
|---|---|
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
bis[1-(4-methylphenyl)ethyl]diazene |
InChI |
InChI=1S/C18H22N2/c1-13-5-9-17(10-6-13)15(3)19-20-16(4)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3 |
Clé InChI |
GFFQDLHSHPXDST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)N=NC(C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)

![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)



